D-galactono-gamma-lactone

Description

Contextualization within Lactone Chemistry and Carbohydrate Metabolism Research

Lactones are cyclic esters, and D-galactono-gamma-lactone is specifically a gamma-lactone, indicating a five-membered ring structure. evitachem.com This structural feature is formed through the intramolecular esterification of D-galactonic acid. ontosight.ai In the realm of carbohydrate metabolism, this compound is recognized as an intermediate in the catabolism of galactose. chemsynlab.combiosynth.com

Some bacteria, such as Pseudomonas saccharophila and Pseudomonas fluorescens, utilize a specific metabolic route known as the DeLey-Doudoroff pathway. publicationslist.org In this pathway, D-galactose is oxidized to this compound. publicationslist.org This conversion is a key step that distinguishes it from the more common Leloir pathway for galactose metabolism. publicationslist.orgresearchgate.net The compound also serves as a precursor in the engineered microbial production of L-ascorbic acid (Vitamin C). evitachem.com Furthermore, it is known to be an inhibitor of the enzyme β-galactosidase. evitachem.com

Historical Trajectory of this compound Investigation

Historically, research into this compound has been closely linked to the study of ascorbic acid biosynthesis. While humans cannot synthesize vitamin C, many animals can, and the pathways involved have been a subject of intense investigation. ontosight.aimdpi.com Early studies identified lactones as key intermediates in these pathways. portlandpress.com

In some organisms, this compound is an intermediate in a pathway that converts D-galactose into L-ascorbic acid. jst.go.jpnih.gov For instance, research on the protist Euglena gracilis has shown that D-galacturonic acid and L-galactono-γ-lactone are significant precursors in its ascorbic acid synthesis, suggesting a pathway involving these "galacto-" configured compounds. jst.go.jpnih.gov The study of such alternative biosynthetic routes has provided valuable insights into the evolution and diversity of metabolic pathways. nih.gov

Structural Elucidation and Stereochemical Considerations of this compound

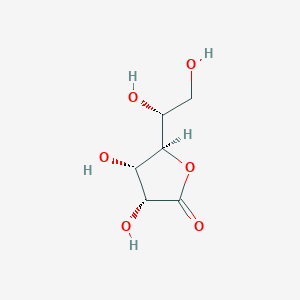

The precise three-dimensional structure of this compound has been determined through X-ray crystallography. iucr.org The molecule consists of a 1,4-lactone ring with a side chain. iucr.org The lactone ring itself is not perfectly flat; it adopts a puckered conformation. iucr.org

Stereochemistry is a critical aspect of this compound's identity and function. It is a stereoisomer of other sugar lactones, such as L-gulonic acid, γ-lactone. nist.gov This difference in the spatial arrangement of atoms is crucial for its biological activity, including its interaction with enzymes. For example, the enzyme L-galactonolactone dehydrogenase, which is involved in ascorbic acid synthesis in plants, is highly specific for its substrate, L-galactono-1,4-lactone, and does not act on this compound. expasy.orggenome.jp This specificity highlights the importance of stereochemical configuration in biochemical reactions.

Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H10O6 | nist.govnih.gov |

| Molecular Weight | 178.14 g/mol | nist.govnih.gov |

| Appearance | White crystalline powder | chemsynlab.compharmaffiliates.com |

| Melting Point | 97-100 °C | chemsynlab.com |

| CAS Number | 2782-07-2 | nist.govnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-KKQCNMDGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for D Galactono Gamma Lactone in Academic Studies

Chemoenzymatic Synthesis of D-galactono-gamma-lactone and its Analogs

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce complex molecules. While specific chemoenzymatic routes targeting this compound are not extensively detailed in readily available literature, the synthesis of its analogs relies on established biocatalytic methods for lactone formation. nih.gov These methods primarily include enzymatic oxidations and resolutions.

One prominent strategy involves the enzymatic oxidation of diols. plos.org Alcohol dehydrogenases (ADHs) are often employed to catalyze the transformation of 1,4- or 1,5-diols into their corresponding lactones. nih.gov The process involves a double oxidation: the enzyme first oxidizes a primary alcohol group to an aldehyde, which exists in equilibrium with its intramolecular hemiacetal (lactol). A second oxidation of the lactol by the same enzyme yields the stable lactone. nih.gov This approach has been successfully used for producing enantiomerically enriched lactone analogs like γ- and δ-decalactones, where enzymes such as horse liver alcohol dehydrogenase (HLADH) have shown high conversion rates. plos.org

Another key chemoenzymatic technique is the kinetic resolution of racemic mixtures, often catalyzed by lipases. For instance, racemic trans-β-aryl-δ-hydroxy-γ-lactones have been resolved using lipase B from Candida antarctica. mdpi.com This process involves the selective acylation of one enantiomer, allowing for the separation of the unreacted, optically active hydroxylactone from its acylated counterpart. mdpi.com Such strategies provide access to specific stereoisomers of lactone analogs, which are crucial for studying biological activity.

Table 1: Examples of Biocatalysts in the Chemoenzymatic Synthesis of Lactone Analogs

| Enzyme | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Horse Liver Alcohol Dehydrogenase (HLADH) | Racemic 1,4-diols | Enantiomerically enriched γ-lactones | plos.org |

| Candida antarctica Lipase B (CALB) | Racemic hydroxylactones | Enantiomerically pure hydroxylactones & propionates | mdpi.com |

Stereoselective Chemical Synthesis of this compound

Stereoselective chemical synthesis is essential for obtaining this compound with the correct configuration, starting from its parent sugar, D-galactose.

A direct and effective method involves the oxidation of D-galactose. Research has demonstrated a straightforward synthesis by oxidizing D-galactose with bromine (Br₂) in an aqueous medium. researchgate.net This reaction selectively converts the aldehyde group of the sugar into a carboxylic acid, which then undergoes spontaneous intramolecular cyclization to form the thermodynamically stable five-membered ring of D-galactono-1,4-lactone. researchgate.net This method allows for multigram scale preparation with minimal purification steps. researchgate.net

A more intricate approach targets the synthesis of the less stable δ-lactone isomer as an intermediate. The oxidation of D-galactose using Shvo's catalyst, a ruthenium-based complex, in the presence of a hydrogen acceptor, initially yields the thermodynamically unstable δ-D-galactonolactone. researchgate.net This six-membered ring lactone subsequently isomerizes to the more stable γ-D-galactonolactone. researchgate.net This method highlights the influence of catalysts and reaction conditions on the ring size of the resulting sugar lactone.

Table 2: Comparison of Chemical Synthesis Methods for Galactonolactones

| Starting Material | Reagent/Catalyst | Primary Product | Final Product | Reference |

|---|---|---|---|---|

| D-galactose | Bromine (Br₂) | D-galactonic acid | D-galactono-1,4-lactone (γ-lactone) | researchgate.net |

Functionalization and Derivatization of this compound for Mechanistic Probes

The functionalization and derivatization of this compound are critical for developing molecular probes to investigate biological pathways and enzyme mechanisms. The inherent functionality of the lactone—a cyclic ester with multiple hydroxyl groups—provides several sites for chemical modification.

Derivatives of sugar lactones serve as valuable synthetic intermediates for creating more complex molecules. For example, 3-deoxy-D-galactono-1,4-lactone has been synthesized from D-galactose and is recognized as a useful intermediate. semanticscholar.org Such modifications, which alter the substitution pattern on the lactone ring, are key to building probes with specific properties.

In the context of mechanistic probes, derivatives of γ-lactones have been shown to be potent inhibitors of crucial enzyme complexes. A study on antitumoral acetogenins revealed that semisynthetic derivatives with a functionalized γ-lactone moiety are powerful inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase). nih.gov Modifications to the lactone portion of these molecules, such as hydroxylation, significantly enhanced their inhibitory potency. nih.gov This demonstrates that the γ-lactone scaffold is a viable template for designing enzyme inhibitors.

Furthermore, the enzyme L-galactono-1,4-lactone dehydrogenase (GLDH), which catalyzes the final step in vitamin C biosynthesis in plants, is an integral part of mitochondrial complex I. nih.gov The activity of this enzyme is studied using its substrate, L-galactono-1,4-lactone. nih.gov This suggests that derivatized analogs of this compound could be synthesized to act as specific probes or inhibitors for studying the structure and function of this vital respiratory complex.

Isotopic Labeling Approaches for this compound Tracking in Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. wikipedia.org By replacing one or more atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can track the compound's journey through metabolic pathways using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). wikipedia.orgnih.gov

The synthesis of isotopically labeled this compound has been specifically documented for use in tracer studies. A key example is the preparation of D-galactono-γ-lactone-1-¹⁴C. scispace.com This synthesis starts with D-lyxose and sodium cyanide containing carbon-14 (Na¹⁴CN). The resulting epimeric aldonic acids, D-galactonic acid-1-¹⁴C and D-talonic acid-1-¹⁴C, are separated. The isolated D-galactonic acid derivative is then converted quantitatively to D-galactono-γ-lactone-1-¹⁴C. scispace.com This radiolabeled compound can then be reduced to produce D-galactose-1-¹⁴C, demonstrating a complete pathway for introducing an isotopic label. scispace.com

Such labeled sugar lactones are invaluable for metabolic flux analysis. wikipedia.org For instance, glucose labeled with carbon-13 (e.g., ¹³C-glucose) is widely used to trace carbon flow through central metabolic pathways like glycolysis and the pentose phosphate pathway in various cell types. fda.govkuleuven.benih.gov By analogy, labeled this compound can be used to investigate specific pathways involving galactose metabolism or the function of enzymes for which it is a substrate or inhibitor. The labeled atoms act as reporters, revealing how the molecule is absorbed, distributed, and transformed within a biological system.

Table 3: Common Isotopes Used in Metabolic Labeling Studies

| Isotope | Type | Detection Method(s) | Common Application | Reference |

|---|---|---|---|---|

| Carbon-14 (¹⁴C) | Radioactive | Scintillation counting, Autoradiography | Tracer studies in biological systems | scispace.com |

| Carbon-13 (¹³C) | Stable | Mass Spectrometry (MS), NMR Spectroscopy | Metabolic flux analysis | nih.govfda.gov |

Molecular Mechanisms of Action and Intracellular Signaling Modulated by D Galactono Gamma Lactone

Enzymatic Inhibition and Activation Profiles of D-galactono-gamma-lactone

This compound is recognized primarily for its role as an enzyme inhibitor, demonstrating specificity towards certain classes of enzymes while being inactive against others. Its structural similarity to sugar molecules allows it to interact with the active sites of various carbohydrate-metabolizing enzymes.

This compound is a well-established inhibitor of β-galactosidase. nih.gov The inhibitory action is competitive, meaning the lactone directly competes with the natural substrate for binding to the enzyme's active site. nih.gov The mechanism of inhibition is attributed to its structural resemblance to the transition state of the substrate during the hydrolytic reaction catalyzed by β-galactosidase. nih.gov This mimicry allows this compound to bind effectively to the active site, thereby stabilizing the transition state and reducing the enzyme's catalytic efficiency. nih.gov

In contrast to its effect on β-galactosidase, this compound does not inhibit certain other glycosidases. For instance, studies on a purified β-D-fucosidase from Aspergillus phoenicis have shown that this enzyme is not inhibited by this compound, highlighting the specificity of the lactone's inhibitory action. evitachem.com This specificity is crucial for its use as a tool in biochemical research to selectively study β-galactosidase activity. nih.gov

| Enzyme | Effect of this compound | Mechanism of Action | Source Organism/Tissue |

|---|---|---|---|

| β-galactosidase | Inhibition | Competitive, transition state mimicry nih.gov | Rabbit kidney nih.gov |

| β-D-fucosidase | No Inhibition | - | Aspergillus phoenicis evitachem.com |

| β-D-glucosidase | No Inhibition | - | Aspergillus phoenicis evitachem.com |

The interaction of this compound with oxidoreductases has also been investigated, particularly in the context of ascorbic acid (vitamin C) biosynthesis. The enzyme L-galactonolactone dehydrogenase (EC 1.3.2.3), which catalyzes the final step in the biosynthesis of L-ascorbic acid in higher plants, is highly specific for its substrate, L-galactono-1,4-lactone. kegg.jpchemicalbook.com Research has demonstrated that this compound is not a substrate for this enzyme. kegg.jpchemicalbook.com This high degree of stereospecificity underscores the precise structural requirements for substrate binding and catalysis within the active site of L-galactonolactone dehydrogenase.

Further studies have explored the modulation of L-galactono-1,4-lactone dehydrogenase from pepper fruits, where nitric oxide was found to enhance enzyme activity and gene expression, leading to increased ascorbate (B8700270) content. nist.gov However, this modulation is related to the enzyme's natural L-isomer substrate and not this compound.

| Enzyme | Effect of this compound | Substrate Specificity | Source Organism/Tissue |

|---|---|---|---|

| L-galactonolactone dehydrogenase | Not a substrate kegg.jpchemicalbook.com | Highly specific for L-galactono-1,4-lactone kegg.jpchemicalbook.com | Higher plants kegg.jpchemicalbook.com |

The inhibitory effects of this compound extend to other glycosidases under specific contexts. A neutral β-galactosidase purified from rabbit kidney, which also exhibits β-D-fucosidase and β-D-glucosidase activities, was found to be competitively inhibited by gamma-D-galactonolactone. omicronbio.com In this case, the inhibition constants (Ki values) were consistent for all three enzymatic activities, suggesting that the lactone targets a common active site responsible for the hydrolysis of all three substrates. omicronbio.com This finding indicates that while this compound may not inhibit monofunctional β-D-fucosidases or β-D-glucosidases, it can affect these activities when they are associated with a multifunctional enzyme complex that also possesses β-galactosidase activity.

Ligand-Receptor Interactions and this compound (e.g., phorbol (B1677699) ester receptor)

Beyond its role as an enzyme inhibitor, there is evidence to suggest that gamma-lactones can interact with cellular receptors. Research into conformationally constrained analogs of diacylglycerol has explored the interaction of gamma-lactones with the phorbol ester receptor of protein kinase C (PKC). tandfonline.com Phorbol esters are known tumor promoters that act by binding to and activating PKC, a key enzyme in cellular signal transduction. The ability of certain gamma-lactones to interact with this receptor suggests a potential role for these compounds in modulating PKC activity and the signaling pathways it governs. tandfonline.com

Downstream Signaling Cascade Perturbations by this compound

The interaction of gamma-lactones with the phorbol ester receptor of PKC implies potential downstream effects on cellular signaling cascades. Activation of PKC by phorbol esters can trigger a variety of cellular responses. For example, in murine microglial cells, the PKC activator phorbol 12-myristate 13-acetate (PMA) has been shown to synergistically increase the synthesis of nitric oxide (NO) when combined with recombinant interferon-gamma (rIFN-gamma). nih.gov This increase in NO synthesis is associated with an elevated amount of inducible nitric oxide synthase (iNOS) mRNA. nih.gov Furthermore, inhibitors of PKC can decrease this stimulated NO synthesis, and prolonged exposure to PMA, which down-regulates PKC activity, can abolish the synergistic effect. nih.gov These findings suggest that if this compound interacts with and activates the phorbol ester receptor, it could potentially perturb downstream signaling pathways that are regulated by PKC, such as the nitric oxide synthesis pathway.

Cellular Uptake and Intracellular Localization Dynamics of this compound in Model Systems

Detailed scientific literature specifically documenting the cellular uptake mechanisms and subsequent intracellular localization of this compound is limited. While the transport of its hydrolyzed form, D-galactonate, is known to be facilitated by specific transporters in some organisms, the processes governing the entry of the lactone form into cells and its distribution within subcellular compartments have not been extensively characterized. The localization of enzymes that interact with its stereoisomer, such as the mitochondrial localization of L-galactonolactone dehydrogenase, provides context for the metabolic environment where such molecules might be active, but does not directly describe the transport and fate of this compound itself. Therefore, to maintain scientific accuracy, a detailed description of its cellular uptake and localization dynamics cannot be provided at this time.

Biological Roles and Metabolic Interplay of D Galactono Gamma Lactone in Pre Clinical Models

D-galactono-gamma-lactone in Metabolic Pathways: Intermediates and End-products

This compound, a derivative of D-galactose, is recognized as a metabolic intermediate in the catabolism of galactose. biosynth.com It participates in an alternative route for D-galactose metabolism known as the DeLey-Doudoroff pathway, which is prevalent in many bacteria. This pathway begins with the oxidation of D-galactose to D-galactono-1,5-lactone, which is then hydrolyzed to D-galactonate. D-galactonate is subsequently converted to 2-keto-3-deoxy-D-galactonate, a key intermediate that is further metabolized into compounds that can enter central metabolic pathways like glycolysis.

In the context of biosynthetic pathways, this compound has been explored in metabolic engineering as a potential precursor for the synthesis of L-ascorbic acid (vitamin C). evitachem.com While the primary precursor for ascorbic acid biosynthesis in plants is L-galactono-1,4-lactone, the structural similarity of the D-isomer suggests its potential involvement or interaction with these pathways. evitachem.comcore.ac.uk The final step in the plant-based biosynthesis of L-ascorbic acid is catalyzed by L-galactono-1,4-lactone dehydrogenase, which oxidizes L-galactono-1,4-lactone. nih.govresearchtrend.net

This compound is also a known inhibitor of the enzyme β-galactosidase. evitachem.com This inhibitory action is attributed to its structural similarity to the transition state of the enzyme's substrate, allowing it to bind to the active site and block the normal enzymatic reaction. evitachem.com This property makes it a valuable tool in biochemical research for studying the mechanism of β-galactosidase. evitachem.com

| Enzyme | Substrate | Product | Metabolic Pathway | Organism/System |

| Galactose Dehydrogenase | D-galactose | D-galactonolactone | Galactose Catabolism | Bacteria |

| Aldonolactonase | D-galactonolactone | D-galactonic acid | Galactose Catabolism | Bacteria |

| D-galactonate dehydratase | D-galactonate | 2-dehydro-3-deoxy-D-galactonate | Galactose Catabolism | Escherichia coli |

| β-galactosidase | Lactose | Galactose + Glucose | Lactose Metabolism | Various |

| L-galactono-1,4-lactone dehydrogenase | L-galactono-1,4-lactone | L-ascorbic acid | Ascorbic Acid Biosynthesis | Plants |

Impact of this compound on Cellular Homeostasis Mechanisms (e.g., redox balance)

Direct preclinical studies detailing the specific impact of this compound on cellular homeostasis and redox balance are limited. However, its connection to L-ascorbic acid biosynthesis provides an indirect link to cellular redox regulation. L-ascorbic acid is a potent antioxidant that plays a crucial role in maintaining redox homeostasis by scavenging reactive oxygen species (ROS). researchgate.net The biosynthesis of ascorbic acid, which involves the precursor L-galactono-gamma-lactone, is interconnected with the cellular redox state and energy metabolism. researchtrend.net

Studies on D-galactose-induced aging models in rats have shown that high levels of D-galactose can lead to the production of ROS, causing oxidative stress and cellular damage. frontiersin.org As a metabolite of D-galactose, this compound exists within a metabolic context where oxidative stress is a significant factor. However, the specific contribution of this compound to either promoting or mitigating this oxidative stress has not been elucidated in preclinical models. Further research is necessary to determine the direct effects of this compound on cellular redox balance.

This compound and its Influence on Gene Expression and Protein Regulation (e.g., DUF642 family genes)

The DUF642 family proteins are located in the cell wall and are implicated in plant development and growth. nih.gov Changes in the expression of DUF642 genes have been linked to modifications in pectin (B1162225) methyl esterase activity, which affects the properties of the plant cell wall. nih.gov Given the structural similarity between the D- and L-isomers, it is plausible that this compound could have some, potentially competitive or inhibitory, interaction with the signaling pathways influenced by L-galactono-gamma-lactone, although this remains to be experimentally verified in preclinical models.

| Gene | Organism | Effector Molecule | Observed Effect on Expression |

| At1g80240 (DGR1) | Arabidopsis thaliana | L-galactono-1,4-lactone | Specific upregulation |

| At5g25460 (DGR2) | Arabidopsis thaliana | L-galactono-1,4-lactone | Specific upregulation |

Role of this compound in Cellular Defense Mechanisms (e.g., antioxidant systems)

The direct role of this compound in cellular defense mechanisms, particularly antioxidant systems, has not been extensively studied in preclinical models. Its potential contribution is largely inferred from its relationship with L-ascorbic acid, a key component of the cellular antioxidant network. researchgate.net Over-expression of L-galactono-γ-lactone dehydrogenase, the enzyme that catalyzes the final step in ascorbic acid biosynthesis, has been shown to increase vitamin C content and total antioxidant activity in lettuce. researchgate.net

In a study on wheat kernel maturation, feeding plants with the ascorbic acid precursor L-galactono-γ-lactone delayed the decrease in ascorbic acid content and enhanced the activity of ascorbate (B8700270) peroxidase (APX), an important antioxidant enzyme. nih.gov This suggests that the availability of galactono-lactones can influence the capacity of the antioxidant system. While these studies focus on the L-isomer, they highlight the potential for galactono-lactones to modulate cellular defense. Preclinical studies using D-galactose to induce oxidative stress have shown that antioxidant interventions can ameliorate the resulting damage, indicating the importance of the metabolic environment in which this compound is present. frontiersin.org However, the specific function of this compound itself as a direct antioxidant or a modulator of antioxidant enzymes requires further investigation.

Advanced Analytical and Spectroscopic Techniques for D Galactono Gamma Lactone Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) for D-galactono-gamma-lactone Metabolomics

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful tool for the analysis of this compound within complex biological samples, a key aspect of metabolomics. This technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection afforded by mass spectrometry. nih.gov The LC component separates this compound from other metabolites in a sample based on its physicochemical properties, such as polarity. The separated compound then enters the mass spectrometer, where it is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

In metabolomic studies, LC-MS can be utilized to determine the presence and abundance of this compound, providing insights into metabolic pathways. nih.gov While direct analysis of this compound by LC-MS is feasible, derivatization techniques can be employed to enhance ionization efficiency and improve chromatographic retention, particularly in reversed-phase systems. The choice of ionization source, such as electrospray ionization (ESI), is critical and can be operated in either positive or negative ion mode to achieve optimal sensitivity for the target analyte.

Table 1: Key Parameters in LC-MS Analysis of Lactones

| Parameter | Description | Relevance to this compound |

| Chromatographic Mode | Typically reversed-phase or hydrophilic interaction liquid chromatography (HILIC). | HILIC is often preferred for highly polar compounds like sugar lactones, offering better retention and separation from other polar metabolites. |

| Ionization Source | Electrospray Ionization (ESI) is commonly used for polar molecules. | ESI in negative ion mode can detect the deprotonated molecule [M-H]⁻, while positive ion mode may yield adducts like [M+Na]⁺. |

| Mass Analyzer | Options include Time-of-Flight (TOF), Quadrupole, and Orbitrap. | High-resolution mass spectrometers (e.g., TOF, Orbitrap) are crucial for accurate mass determination, enabling confident identification of this compound in complex mixtures. |

| Detection Mode | Selected Ion Monitoring (SIM) or full scan mode. | SIM mode offers higher sensitivity for targeted quantification, while full scan mode is used for untargeted metabolomics to identify a broader range of compounds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure and Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation and conformational analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. nih.gov

¹H NMR spectra reveal the number of different types of protons, their chemical shifts (δ), spin-spin coupling patterns (J-coupling), and integration, which corresponds to the relative number of protons. chemicalbook.com This information is crucial for confirming the connectivity of atoms and the stereochemistry of the molecule. For instance, the coupling constants between adjacent protons on the lactone ring can be used to determine their relative orientation (cis or trans), which in turn defines the ring's conformation. researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of the atoms attached to it. The carbonyl carbon of the lactone ring, for example, typically appears at a characteristic downfield shift.

Table 2: Representative NMR Data for D-galactono-1,4-lactone

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | |||

| H-2 | ~4.5 | d | ~6.0 |

| H-3 | ~4.3 | t | ~6.0 |

| H-4 | ~4.2 | t | ~6.0 |

| H-5 | ~4.1 | m | |

| H-6a | ~3.8 | dd | ~11.5, 3.0 |

| H-6b | ~3.7 | dd | ~11.5, 6.0 |

| ¹³C NMR | |||

| C-1 (C=O) | ~175 | ||

| C-2 | ~75 | ||

| C-3 | ~72 | ||

| C-4 | ~80 | ||

| C-5 | ~70 | ||

| C-6 | ~63 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. chemicalbook.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound Analysis in Biological Samples

Gas chromatography-mass spectrometry (GC-MS) is another highly sensitive and selective technique for the analysis of this compound. However, due to the low volatility and polar nature of sugar lactones, derivatization is a mandatory step prior to GC analysis. sigmaaldrich.com This process involves chemically modifying the molecule to increase its volatility and thermal stability. myu-group.co.jp

A common derivatization strategy is silylation, where the hydroxyl groups of this compound are converted to trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. pnnl.govscispace.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.com The resulting derivatives are more volatile and exhibit better chromatographic behavior on common GC columns. google.com

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which provides mass spectral data for identification. The fragmentation pattern of the derivatized this compound in the mass spectrometer serves as a molecular fingerprint, allowing for its confident identification and quantification. nist.gov

Table 3: Comparison of Silylation Reagents for GC-MS Analysis

| Derivatization Reagent | Derivative Formed | Key Advantages | Considerations |

| BSTFA | Trimethylsilyl (TMS) | Reacts readily with hydroxyl groups. | TMS derivatives can be sensitive to moisture. |

| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | TBDMS derivatives are more stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com | The reaction may require heating to proceed to completion. sigmaaldrich.com |

Capillary Electrophoresis and Other Chromatographic Methods for this compound Separation

Capillary electrophoresis (CE) offers a high-efficiency alternative for the separation of charged and polar molecules like this compound. wikipedia.org In CE, separation occurs in a narrow capillary tube under the influence of an electric field. colby.edu The separation is based on the differential migration of analytes due to their charge-to-size ratio.

For neutral or weakly charged molecules like sugar lactones, derivatization with a charged tag can be employed to facilitate their separation by CE. nih.gov Alternatively, micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate neutral molecules by partitioning them between the aqueous buffer and pseudo-stationary phase micelles. The high resolving power of CE makes it particularly suitable for separating closely related isomers. researchgate.net

Other chromatographic methods that can be applied to the analysis of this compound include thin-layer chromatography (TLC) for rapid screening and preparative chromatography for isolation and purification.

Table 4: Overview of Capillary Electrophoresis Modes for Sugar Lactone Analysis

| CE Mode | Principle of Separation | Application to this compound |

| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio in an open capillary. | Requires derivatization with a charged moiety (e.g., 2-aminoacridone) to impart a charge on the neutral lactone. nih.gov |

| Micellar Electrokinetic Chromatography (MEKC) | Separation based on partitioning between a pseudo-stationary micellar phase and the aqueous buffer. | Can separate neutral lactones without derivatization based on their hydrophobicity. |

Spectrophotometric and Fluorometric Assays for this compound Detection

Spectrophotometric and fluorometric assays provide a means for the indirect detection and quantification of this compound, often through coupled enzymatic reactions. publicationslist.org These methods are typically based on the measurement of light absorbance or fluorescence intensity, which changes in proportion to the concentration of the analyte.

A common approach involves the use of β-galactose dehydrogenase, an enzyme that catalyzes the oxidation of D-galactose to this compound. rsc.orgresearchgate.net This reaction is coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH. The formation of NADH can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. publicationslist.orgrsc.org

For enhanced sensitivity, fluorometric assays can be employed. In one such method, the NADH produced in the enzymatic reaction is used to reduce a non-fluorescent substrate, such as resazurin (B115843), to a highly fluorescent product, resorufin (B1680543). rsc.org The increase in fluorescence intensity is directly proportional to the amount of this compound formed.

Table 5: Principles of Spectrophotometric and Fluorometric Assays

| Assay Type | Principle | Detection Wavelength | Key Reagents |

| Spectrophotometric | Measurement of NADH production. | 340 nm rsc.org | β-galactose dehydrogenase, NAD⁺ |

| Fluorometric | Measurement of resorufin production from resazurin, coupled to NADH oxidation. | Excitation: ~530-560 nm, Emission: ~590 nm | β-galactose dehydrogenase, NAD⁺, diaphorase, resazurin rsc.org |

Pre Clinical Investigations of D Galactono Gamma Lactone in in Vitro and in Vivo Research Models

Effects of D-galactono-gamma-lactone in Mammalian Cell Culture Systems

A comprehensive review of available scientific literature reveals a notable lack of specific studies investigating the direct effects of this compound on mammalian cell culture systems. While other classes of lactones, such as certain sesquiterpene lactones, have been evaluated for their anti-inflammatory effects on human polymorphonuclear neutrophils, dedicated research on this compound's impact on the proliferation, differentiation, or metabolic activity of mammalian cells is not prominently documented. Therefore, detailed research findings and data tables for this specific area cannot be provided at this time.

This compound Studies in Lower Organism Models (e.g., yeast, bacteria, fungi)

In contrast to mammalian systems, the interactions of this compound and related compounds have been more extensively studied in lower organisms. Research indicates that γ-lactones, the class of compounds to which this compound belongs, possess notable antimicrobial properties.

Studies have demonstrated the inhibitory effects of various γ-lactones against a range of microorganisms. For instance, γ-lactones have shown effective antifungal activity against yeast species like Candida albicans and filamentous fungi such as Aspergillus niger. researchgate.net The mechanism of action for some lactones has been suggested to involve the inhibition of the respiratory system, as observed by the arrest of oxygen consumption in C. albicans by massoialactone. researchgate.net Furthermore, the antimicrobial efficacy of γ-lactones often correlates with the length of their side chains. researchgate.net

In the domain of bacteriology, γ-lactone derivatives have demonstrated significant antibacterial activity against various strains. nih.gov For example, compounds like dimethylincisterol A2 and butyrolactone I, which are γ-lactones isolated from marine-derived fungi, have shown potent activity against Bacillus subtilis. nih.gov The broad antimicrobial potential of lactones continues to be an active area of research for developing new therapeutic agents. nih.gov

In yeasts, the metabolism of related galactonic acid lactones has been explored. L-galactonic acid gamma-lactone, a stereoisomer of the D-form, has been shown to influence the production of ascorbic acid in several yeast strains, including Saccharomyces cerevisiae, Clavispora lusitaniae, and Pichia fermentans. nih.gov This suggests that yeast possess metabolic pathways capable of processing these lactone structures. The production of other lactones, such as the flavor compound γ-decalactone, is well-established in yeasts like Yarrowia lipolytica through the biotransformation of fatty acids. nih.gov

Table 1: Documented Antimicrobial Activity of Representative γ-Lactones against Lower Organisms

| Organism Type | Species | Compound Class/Example | Observed Effect | Reference(s) |

| Yeast | Candida albicans | γ-Lactones | Fungicidal Activity | researchgate.net |

| Fungus | Aspergillus niger | γ-Lactones | Fungicidal Activity | researchgate.net |

| Bacterium | Bacillus subtilis | Butyrolactone I | Antibacterial Activity | nih.gov |

| Bacterium | Staphylococcus aureus | δ-Decalactones (related lactone) | Growth Inhibition | researchgate.net |

Mechanistic Studies of this compound in Rodent Models: Beyond Clinical Applications

Transcriptomic, Proteomic, and Metabolomic Profiling in Response to this compound Exposure

The application of high-throughput "omics" technologies—transcriptomics, proteomics, and metabolomics—provides a powerful, unbiased approach to understanding the global cellular response to a specific compound. longdom.org These methods allow for the comprehensive analysis of changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic intermediates (metabolomics). longdom.org However, a targeted search of scientific databases indicates that specific studies employing transcriptomic, proteomic, or metabolomic profiling to characterize the cellular or organismal response to this compound exposure have not yet been published. While these techniques have been widely used to investigate responses to other stimuli, their application to elucidate the biological effects of this compound remains an unexplored frontier. nih.govmdpi.com

Structure Activity Relationship Sar and Computational Modeling of D Galactono Gamma Lactone Analogs

Systematic Modification of the Lactone Ring in D-galactono-gamma-lactone: Impact on Biological Activity

The five-membered γ-lactone ring is a defining feature of this compound. Altering this ring structure, for instance by changing its size, represents a fundamental modification that can significantly impact the molecule's stability and biological function. One such modification is the synthesis of D-galactono-delta-lactone, which features a six-membered ring.

The thermodynamically unstable δ-D-galactonolactone has been successfully prepared and isolated from solutions by oxidizing D-galactose with a specific catalyst. researchgate.net This delta-lactone is known to be the kinetic product of the oxidation of D-galactose, which then isomerizes to the more thermodynamically stable γ-lactone form. researchgate.net

While the synthesis of this key structural analog has been achieved, comprehensive studies detailing its specific biological activities or comparing them directly to this compound are not extensively documented in the available literature. The inherent stability of the γ-lactone form suggests it is the predominant isomer under physiological conditions, which has likely focused research efforts on this scaffold. The biological impact of other lactones, such as terpenoid and prostaglandin (B15479496) lactones, has been studied, but these findings are not directly applicable to this compound. mdpi.combiorxiv.org

Stereochemical Influences on the Bioactivity of this compound Derivatives

Stereochemistry is a critical determinant of biological activity, as enzymes and receptors are chiral environments that can distinguish between different stereoisomers of a ligand. nih.gov This principle is clearly demonstrated in the interactions of this compound and its enantiomer, L-galactono-1,4-lactone, with specific enzymes.

The most prominent example of stereochemical influence is observed with the enzyme L-galactonolactone dehydrogenase (EC 1.3.2.3). This enzyme catalyzes the final step in the biosynthesis of L-ascorbic acid (Vitamin C) in higher plants and most animals. expasy.orgcreative-enzymes.com Research has unequivocally shown that this enzyme is highly specific for its substrate, L-galactono-1,4-lactone. This compound, its direct mirror image, is not a substrate for this enzyme, highlighting the strict stereospecificity of the active site. expasy.orgcreative-enzymes.com

The table below summarizes the substrate specificity of L-galactonolactone dehydrogenase, emphasizing its inability to process the D-isomer of galactonolactone (B1212098).

| Substrate | Enzyme Activity |

| L-galactono-1,4-lactone | Active Substrate |

| This compound | Not a Substrate |

| D-gulono-gamma-lactone | Not a Substrate |

| L-gulono-gamma-lactone | Not a Substrate |

| D-gluconate | Not a Substrate |

Data sourced from multiple studies on L-galactonolactone dehydrogenase. expasy.orgcreative-enzymes.com

Furthermore, while not a substrate for L-galactonolactone dehydrogenase, D-galactono-1,4-lactone has been shown to act as a competitive inhibitor of L-galactonolactone oxidase from yeast (Saccharomyces cerevisiae). This indicates that the D-isomer can bind to the active site of the yeast enzyme, preventing the binding of the natural L-isomer, but it cannot be catalytically converted. This inhibitory action further underscores the profound impact of stereochemistry on the bioactivity of galactonolactone derivatives.

Substituent Effects on this compound's Interaction with Biomolecules

The introduction of various substituents onto the this compound core can modulate its physicochemical properties, such as lipophilicity, hydrogen-bonding capacity, and electronic distribution. These changes, in turn, can alter its interaction with biomolecules. However, the available scientific literature provides limited information on systematic studies where substituents have been added to the this compound scaffold to probe these effects.

While D-galactose serves as a versatile starting material for the synthesis of more complex, biologically active molecules like the natural product protulactone A and its analogs, these syntheses result in significant structural alterations that go beyond simple substitution of the parent lactone. nih.gov For instance, studies on β-aryl-δ-iodo-γ-lactones have demonstrated that substituents on the benzene (B151609) ring can influence cytotoxic activity, but these compounds represent a different class of molecules and are not direct derivatives of this compound. nih.gov

Therefore, a detailed structure-activity relationship based on the effects of specific substituents on the this compound ring and its interactions with biomolecules remains an area with potential for future research.

Molecular Docking and Dynamics Simulations of this compound with Target Proteins

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating ligand-receptor interactions at an atomic level. These techniques can predict the binding pose of a molecule in an enzyme's active site and assess the stability of the resulting complex over time. researchgate.net

In the context of galactonolactones, computational studies have been instrumental in understanding the stereospecificity of enzymes like L-galactonolactone dehydrogenase. A structural model of the Trypanosoma cruzi L-galactonolactone dehydrogenase has been constructed and validated using molecular dynamics and ensemble docking. researchgate.net Such models of the enzyme's active site provide a structural basis for its high substrate specificity.

Simulations can reveal the precise network of hydrogen bonds and hydrophobic interactions that stabilize the binding of the natural substrate, L-galactono-1,4-lactone. The specific arrangement of amino acid residues in the active site creates a chiral pocket that is perfectly complementary to the L-isomer. These computational models can thereby explain why this compound is not a substrate; its hydroxyl groups and lactone ring would be in the incorrect orientation to establish the key interactions required for catalysis, likely resulting in steric clashes or a non-productive binding mode. While direct docking and MD simulation studies focusing specifically on this compound are not widely reported, the computational investigation of its enantiomer's target enzyme provides critical indirect evidence for the structural basis of its biological recognition. researchgate.net

D Galactono Gamma Lactone in the Context of Specific Biological Research Areas

Research into D-galactono-gamma-lactone in Oxidative Stress Models (mechanistic focus)

There is a significant lack of published research detailing the mechanistic role of this compound in oxidative stress models. Scientific studies frequently employ D-galactose to induce aging models in animals, which are characterized by increased oxidative stress. The mechanisms in these D-galactose-induced models involve the generation of reactive oxygen species (ROS), leading to lipid peroxidation and a decrease in the activity of antioxidant enzymes like superoxide dismutase chemsynlab.com. However, these findings are specific to D-galactose and cannot be directly attributed to this compound.

This compound's Role in Investigating Inflammatory Pathways (mechanistic focus)

Specific research investigating the mechanistic role of this compound in inflammatory pathways is not present in the available scientific literature. While some commercial suppliers suggest the compound may possess anti-inflammatory properties, these claims are not substantiated by detailed, peer-reviewed studies focusing on its mechanism of action in in vitro or animal models chemsynlab.com.

Again, the related compound D-galactose is known to induce an inflammatory response in animal models, often linked to the oxidative stress it generates. For instance, D-galactose-induced liver injury models show an increase in pro-inflammatory cytokines, and research has investigated how certain agents can mitigate this by targeting pathways like JAK2/STAT3 and NF-κB mdpi.com. These studies, however, focus on inflammation induced by D-galactose, not on the direct actions of this compound.

Neurobiological Studies Involving this compound in Model Systems (mechanistic focus)

There is no specific body of research on the mechanistic role of this compound in neurobiological studies using model systems. General statements from non-academic sources mention potential neuroprotective effects, but these are not supported by specific experimental data in the scientific literature chemsynlab.com. The use of D-galactose as a tool to model neurodegeneration and cognitive decline in animals is well-documented, but this is distinct from studying the effects of this compound itself.

This compound in Cancer Research (mechanistic, in vitro/animal models)

A review of the literature reveals a lack of specific mechanistic studies on this compound in the context of cancer research using in vitro or animal models. While animal models are crucial for cancer research to understand disease progression and test therapies, there is no indication that this compound is a compound of significant focus in this area biosynth.comcymitquimica.commdpi.com. The potential role of this compound in cancer prevention or treatment remains unexplored in peer-reviewed scientific studies chemsynlab.com.

Due to the absence of specific research findings in the requested areas, no data tables can be generated.

Emerging Research Directions and Methodological Advances for D Galactono Gamma Lactone Studies

Development of Novel Biosensors for D-galactono-gamma-lactone Detection

The development of sensitive and specific biosensors for this compound is a key area of emerging research. While direct biosensors are still in early stages, current approaches are founded on the enzymatic reactions involving the lactone. A primary strategy involves leveraging the enzyme β-galactose dehydrogenase, which catalyzes the oxidation of D-galactose to this compound. rsc.orgresearchgate.net This reaction is coupled with the reduction of the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. rsc.orgresearchgate.net

Novel biosensors can be engineered by immobilizing β-galactose dehydrogenase onto a transducer surface, such as a screen-printed electrode. The detection principle relies on measuring the change in NADH concentration, which can be monitored electrochemically or optically. This enzymatic basis ensures high specificity for the reaction that produces this compound. rsc.org Such biosensors could offer significant advantages over traditional analytical methods, including rapid analysis times and suitability for complex biological samples. nih.gov

Below is a summary of the components and principles for a prospective electrochemical biosensor for this compound's precursor, D-galactose, which forms the lactone.

Table 1: Components of a Prospective Biosensor System

| Component | Function/Principle | Relevance to this compound |

|---|---|---|

| Bioreceptor | β-galactose dehydrogenase (EC 1.1.1.48) | The enzyme that specifically catalyzes the conversion of D-galactose to this compound. rsc.orgresearchgate.net |

| Transducer | Electrochemical Electrode (e.g., carbon-based) | Detects the electrochemical signal generated by the enzymatic reaction. |

| Coenzyme | Nicotinamide adenine dinucleotide (NAD+) | Acts as an electron acceptor, being reduced to NADH during the oxidation of D-galactose. rsc.org |

| Signal | Change in NADH concentration | The amount of NADH produced is directly proportional to the amount of this compound formed, allowing for quantification. researchgate.net |

Integration of Omics Technologies for Comprehensive this compound Pathway Mapping

A holistic understanding of the metabolic pathways involving this compound requires the integration of multiple "omics" technologies. bamsjournal.com This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive map of the synthesis, degradation, and interaction of this compound within a cell or organism. nih.govnih.gov

Metabolomics platforms, particularly gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), can identify and quantify this compound and related metabolites in biological samples. researchgate.net Proteomics, using techniques like mass spectrometry, can identify the enzymes responsible for its formation and conversion, such as D-galactonate dehydratase, 2-dehydro-3-deoxygalactonokinase, and 2-dehydro-3-deoxy-6-phosphogalactonate aldolase, which are part of the galactonate utilization pathway in organisms like Pseudomonas aeruginosa. pathbank.org Genomics and transcriptomics can then identify the genes encoding these enzymes and study their expression levels under various conditions, revealing the regulatory networks that control the pathway. nih.gov

Table 2: Application of Omics Technologies to this compound Pathway Analysis

| Omics Technology | Data Generated | Specific Application to Pathway Mapping |

|---|---|---|

| Metabolomics | Quantitative profiles of small molecules | Identifies and measures the concentration of this compound and its metabolic precursors and products (e.g., D-galactose, galactonate). researchgate.net |

| Proteomics | Identification and quantification of proteins | Identifies the specific enzymes (e.g., D-galactonate dehydratase) involved in the metabolic conversion of this compound. pathbank.org |

| Transcriptomics | Gene expression levels (mRNA) | Measures the expression of genes that code for the pathway's enzymes, indicating pathway activity under different conditions. |

| Genomics | Complete DNA sequence | Identifies the genes within an organism's genome that constitute the this compound metabolic pathway (e.g., the dgo operon). pathbank.org |

Potential of this compound as a Probe for Biochemical Pathways

The inherent chemical structure of lactones, particularly their strained ring systems, makes them valuable scaffolds for developing chemical probes. rsc.orgcipsm.de Specifically, β-lactones are considered "privileged structures" for activity-based protein profiling (ABPP), a powerful technique used to study enzyme function directly in complex biological systems. rsc.orgresearchgate.net ABPP utilizes small molecule probes that covalently bind to the active sites of specific enzymes, allowing for their identification and characterization. cipsm.de

While much of the existing research focuses on β-lactones, the principles can be extended to gamma-lactones like this compound. The lactone ring functions as an electrophilic "warhead" that can react with nucleophilic amino acid residues (such as serine, cysteine, or lysine) in an enzyme's active site. chemrxiv.orgnih.gov This covalent modification can be used to label and identify enzymes that interact with or metabolize this compound. By attaching a reporter tag (like a fluorophore or a biotin (B1667282) molecule) to the lactone structure, researchers can visualize or isolate these target enzymes, providing direct insight into the compound's biochemical interactions. researchgate.net

Future Perspectives in this compound Analog Design for Research Tools

Building on its potential as a biochemical probe, the future design of this compound analogs offers a promising avenue for creating sophisticated research tools. Chemical synthesis can be employed to create a library of analogs with tailored properties for specific applications in chemical biology.

Key modifications could include:

Installation of Reporter Tags: Incorporating alkyne or azide (B81097) groups onto the this compound scaffold would enable "click chemistry." This allows for the attachment of various reporter molecules post-reaction with a target protein, minimizing steric hindrance that a bulky tag might initially cause. researchgate.net

Tuning Reactivity: The electrophilicity of the lactone ring can be modified by introducing electron-withdrawing or -donating groups nearby. This would allow for the creation of probes with varying reactivity, from broadly reactive probes that target a wide range of enzymes to highly selective probes for a specific enzyme class.

Enhancing Specificity: The polyol side chain of this compound can be altered to enhance binding affinity and specificity for a particular enzyme's active site.

These rationally designed analogs could serve as powerful tools to map enzyme activity, identify novel drug targets, and dissect the complex roles of sugar metabolism in health and disease.

Table 3: Strategies for this compound Analog Design

| Modification Strategy | Rationale / Purpose | Potential Research Application |

|---|---|---|

| Attach Alkyne/Azide Handle | Enables bio-orthogonal "click chemistry" ligation with reporter tags. researchgate.net | Activity-based protein profiling (ABPP) to identify interacting enzymes in cell lysates or live cells. |

| Alter Ring Substitution | Modifies the electrophilicity and steric profile of the lactone "warhead". | Creating probes with tuned reactivity for either broad-spectrum or highly selective enzyme targeting. |

| Modify Hydroxyl Groups | Changes the polarity and hydrogen-bonding potential of the molecule. | Improving cell permeability or enhancing the binding affinity for a specific enzyme active site. |

| Introduce Photo-crosslinkers | Allows for light-induced covalent bonding to interacting proteins. | Capturing transient or non-covalent protein interactions with this compound. |

Q & A

Q. Table 1: Kinetic Parameters of L-Galactono-γ-lactone Dehydrogenase (GLDase)

| Substrate | Km (mM) | pH Optimum | Molecular Mass (kDa) | Source |

|---|---|---|---|---|

| L-Galactono-γ-lactone | 3.3 | 8.0–8.5 | 56 | Cauliflower mitochondria |

Q. Table 2: Analytical Techniques for D-Galactono-γ-lactone Characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.